molecular formula C12H18BrNO4 B13461845 tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

Cat. No.: B13461845
M. Wt: 320.18 g/mol
InChI Key: JNEILPSIXNWBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate: . The compound’s structure includes a tert-butyl group, a bromoacetyl group, and an oxabicyclohexane ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[21The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding amines and acids.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The oxabicyclohexane ring provides structural stability and influences the compound’s reactivity and interactions.

Comparison with Similar Compounds

tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate can be compared with other similar compounds, such as:

    tert-butyl N-(2-bromoacetyl)carbamate: Shares the bromoacetyl group but lacks the oxabicyclohexane ring, resulting in different reactivity and applications.

    tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate: Contains a similar bicyclic structure but with a nitrogen atom, leading to distinct chemical properties and uses.

The uniqueness of this compound lies in its combination of functional groups and structural features, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H18BrNO4

Molecular Weight

320.18 g/mol

IUPAC Name

tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

InChI

InChI=1S/C12H18BrNO4/c1-10(2,3)18-9(16)14-11-5-12(6-11,17-7-11)8(15)4-13/h4-7H2,1-3H3,(H,14,16)

InChI Key

JNEILPSIXNWBTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(OC2)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.